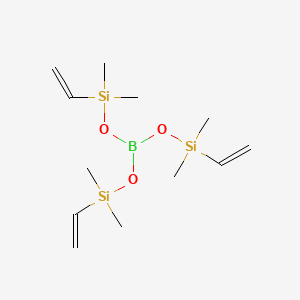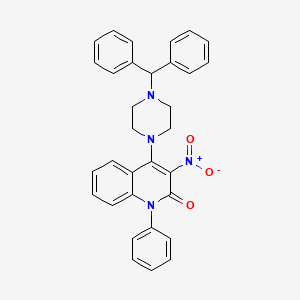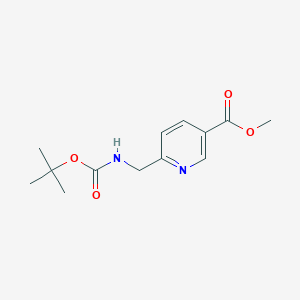
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate
Vue d'ensemble
Description
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate, also known as HHPB, is a chemical compound that belongs to the family of liquid crystals. It is widely used in the field of liquid crystal research due to its unique properties. HHPB is a chiral molecule, which means that it has a non-superimposable mirror image. This property makes HHPB an important compound for the development of new liquid crystal materials.
Applications De Recherche Scientifique
Crystal Structures and Molecular Behavior
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate and its analogs have been studied for their crystal and molecular structures. Hartung et al. (2000) analyzed the structures of hexyloxy and heptyloxy homologues, finding that these compounds crystallize in a triclinic space group. They observed that these molecules are not strongly bent and are close to a rod-like shape, which is crucial for understanding their liquid crystalline behavior (Hartung, Stettler, & Weissflog, 2000).
Mesomorphic Properties
Pogorelov et al. (2012) conducted a study on the vibrational spectroscopy of 4-(Hexyloxy)phenyl-4'-(Octyloxy)benzoate, observing noticeable changes in Raman spectra with temperature changes, which indicates phase transitions. This research aids in understanding the molecular geometry and behavior of such compounds in different states (Pogorelov et al., 2012).
Liquid Crystalline Properties
Sakurai et al. (1989) examined the thermal properties of various benzoates, including phenyl 4-(4-alkoxybenzoyloxy) benzoates, to understand their smectic properties. They found that structural similarities among these compounds resulted in diverse smectic natures, highlighting the influence of molecular structure on liquid crystalline properties (Sakurai et al., 1989).
Molecular Polarizability and Phase Transition Studies
Shahina et al. (2016) investigated the molecular polarizability of liquid crystalline mixtures, including compounds similar to this compound. They used techniques like thermal microscopy, density, and birefringence studies to evaluate molecular polarizabilities. Such studies are crucial for understanding the physical properties of liquid crystalline materials (Shahina et al., 2016).
Propriétés
IUPAC Name |
(4-heptoxyphenyl) 4-hexoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4/c1-3-5-7-9-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-10-8-6-4-2/h12-19H,3-11,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUHAZQZQGGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-cyclopropyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxo-quinoline-3-carboxylic Acid](/img/structure/B3264040.png)






